![molecular formula C15H15N3O3 B2434596 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034404-30-1](/img/structure/B2434596.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . The pyrazole core of this compound is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides. These are further converted to corresponding differentiated diamides .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition and subsequent monodecarboxylation .Scientific Research Applications
Medicinal Chemistry and Drug Design
The pyrazole core, including the partially saturated bicyclic pyrazole system found in our compound, has been widely explored in drug research. Researchers have used this scaffold to design novel drug candidates due to its structural versatility and potential pharmacological activity . Investigating the specific interactions of this compound with biological targets could lead to the development of new therapeutic agents.
Agrochemicals
Beyond medicinal applications, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has also found utility in agrochemical research. By modifying this core structure, scientists can create compounds with pesticidal or herbicidal properties . Understanding the biological effects of our compound in agricultural contexts could contribute to sustainable crop protection.
Dearomatization Strategies
The dearomatization of pyrazole derivatives is an essential synthetic strategy. Our compound’s unique structure allows for the removal of aromaticity, leading to valuable intermediates for further functionalization. Researchers have explored dearomatization methods to access diverse chemical space and enhance synthetic efficiency .
Pharmacophore Development
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine motif serves as a pharmacophore in several drugs, including indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. Understanding the interactions of our compound with relevant biological targets could contribute to the design of novel pharmaceuticals .
Functionalization via Catalytic Hydrogenation
Researchers have successfully employed catalytic hydrogenation to functionalize the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. By introducing substituents at specific positions, they can tailor the compound’s properties for specific applications . Investigating the reactivity patterns of our compound could reveal new avenues for functionalization.
Library Synthesis and Diversity-Oriented Approaches
Our compound’s scaffold has been used in diversity-oriented library synthesis. By creating differentiated diamides, researchers can explore a wide range of chemical space. This approach allows for the rapid generation of structurally diverse compounds for biological testing . Investigating the compound’s impact on library diversity and its potential for hit identification is crucial.
Mechanism of Action
Target of Action
The compound, also known as N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2H-1,3-benzodioxole-5-carboxamide, primarily targets the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein This modulation disrupts the normal functioning of the virus, inhibiting its ability to replicate
Pharmacokinetics
In an hbv aav mouse model, the lead compound was shown to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication . By targeting and modulating the HBV core protein, the compound prevents the virus from successfully replicating, thereby reducing the viral load.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(10-1-2-13-14(7-10)21-9-20-13)17-11-4-6-18-12(8-11)3-5-16-18/h1-3,5,7,11H,4,6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPULPLOVAGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
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